molecular formula C12H13FO3 B1310721 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid CAS No. 695186-85-7

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid

Cat. No.: B1310721
CAS No.: 695186-85-7
M. Wt: 224.23 g/mol
InChI Key: OYMMKASGSUZMPT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid is a fluorinated aryloxyacrylic acid derivative characterized by a phenyl ring substituted with a 3-fluoropropoxy group at the para position and an acrylic acid moiety at the meta position (Figure 1). This structure combines the electronic effects of fluorine with the steric and hydrogen-bonding capabilities of the acrylic acid group, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-8-1-9-16-11-5-2-10(3-6-11)4-7-12(14)15/h2-7H,1,8-9H2,(H,14,15)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMMKASGSUZMPT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420777
Record name 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695186-85-7
Record name 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid typically involves the reaction of 4-hydroxyphenylacrylic acid with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Fluorinated Aryloxyacrylic Acids

3-{4-[(4-Fluorobenzyl)oxy]phenyl}acrylic acid Structure: Features a 4-fluorobenzyloxy group instead of 3-fluoropropoxy. Properties: Increased aromaticity due to the benzyl group may enhance π-π stacking interactions. The fluorine atom at the benzyl position could improve metabolic stability compared to non-fluorinated analogs . Applications: Used in research as a carboxylic acid intermediate for drug discovery.

(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid Structure: Incorporates a trifluoromethylphenyl sulfamoyl group.

Non-Fluorinated Aryloxyacrylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)

  • Structure : Natural compound with 3,4-dihydroxy substitution on the phenyl ring.
  • Properties : Exhibits strong antioxidant activity due to catechol groups. Lower lipophilicity compared to fluorinated derivatives limits blood-brain barrier penetration .
  • Applications : Dietary supplements, cosmetics, and as a reference standard in pharmacological studies.

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

  • Structure : Benzyloxy and ethoxy substituents provide steric bulk.
  • Properties : Reduced solubility in aqueous media due to hydrophobic benzyl group. Used in synthetic routes requiring selective deprotection .

Key Observations:
  • Fluorine Impact : Fluorine substitution (e.g., 3-fluoropropoxy vs. 4-fluorobenzyloxy) modulates electronic effects (σ-inductive) and lipophilicity (Hansch π parameter: ~0.14 for fluorine). This enhances membrane permeability and resistance to oxidative metabolism .
  • Synthesis Efficiency : Microwave irradiation reduces reaction times from hours to minutes compared to oil-bath heating (e.g., 10 min vs. 24 h for similar compounds) .
  • Byproduct Control : Excess KOH (3.0 equiv) minimizes ester byproducts during acrylic acid formation .

Biological Activity

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid, with the molecular formula C₁₂H₁₃FO₃ and CAS number 695186-85-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 224.23 g/mol
  • Melting Point : 176–178 °C
  • Structure : The compound features a phenyl group substituted with a 3-fluoropropoxy moiety and an acrylic acid functional group.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study highlighted its ability to induce apoptosis in human cancer cells by activating caspase pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated, but several hypotheses exist:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
  • Modulation of Signal Transduction Pathways : It may alter pathways related to cell growth and survival, particularly in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
  • Anticancer Studies : In another investigation, the compound was tested on various cancer cell lines (e.g., breast and colon cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations .

Data Summary

Property Value
Molecular FormulaC₁₂H₁₃FO₃
Molecular Weight224.23 g/mol
Melting Point176–178 °C
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.